molecular formula C24H24ClN3O B8413043 [4-(4-Chloro-benzylamino)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone

[4-(4-Chloro-benzylamino)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone

Cat. No.: B8413043
M. Wt: 405.9 g/mol
InChI Key: WPDJTYJNHXXKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Chloro-benzylamino)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone is a useful research compound. Its molecular formula is C24H24ClN3O and its molecular weight is 405.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H24ClN3O

Molecular Weight

405.9 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methylamino]phenyl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C24H24ClN3O/c25-21-10-6-19(7-11-21)18-26-22-12-8-20(9-13-22)24(29)28-16-14-27(15-17-28)23-4-2-1-3-5-23/h1-13,26H,14-18H2

InChI Key

WPDJTYJNHXXKML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (4-amino-phenyl)-(4-phenyl-piperazin-1-yl)-methanone (200 mg, 0.71 mmol) in 1,2-dichloroethane (4 ml) at 0° C. was added 3-chlorobenzaldehyde (99.7 mg, 0.71 mmol). Sodium triacetoxy borohydride (210 mg, 0.99 mmol) and acetic acid (40.6 μl, 0.71 mmol) were added and the reaction was stirred at room temperature under nitrogen overnight. The reaction was quenched with the addition of sodium hydroxide (aq.) (pH8) and extracted with diethyl ether (3×20 ml). The organic extracts were combined, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by flash chromatography to afford the title compound as a yellow solid (72 mg, 25% yield). HPLC retention time 7.5 min. Mass spectrum (ES+) m/z 406 (M+H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
99.7 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
40.6 μL
Type
reactant
Reaction Step Two
Yield
25%

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